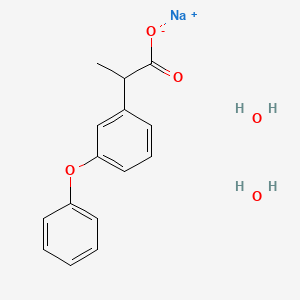

Fenoprofen Sodium Salt Dihydrate

Description

Contextualization of Fenoprofen (B1672519) as a Nonsteroidal Anti-Inflammatory Drug (NSAID) Research Subject

Fenoprofen is a member of the propionic acid class of NSAIDs, a group that also includes well-known drugs like ibuprofen (B1674241) and naproxen (B1676952). nih.govontosight.ai Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever. ontosight.ainih.gov By blocking prostaglandin (B15479496) production, fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects. nih.govdrugbank.com

As a research subject, fenoprofen is valuable for several reasons. It serves as a model compound for studying the therapeutic actions and molecular interactions of propionic acid-derived NSAIDs. nih.govacs.org Furthermore, recent research has uncovered novel mechanisms of action for fenoprofen beyond COX inhibition. Studies have identified it as a positive allosteric modulator (PAM) at melanocortin receptors (MC3, MC4, and MC5), suggesting it can enhance the signaling of these receptors, which are involved in regulating inflammation and energy homeostasis. nih.govnih.gov This dual action—COX inhibition and melanocortin modulation—makes fenoprofen an interesting subject for drug repositioning studies, where existing drugs are investigated for new therapeutic uses. nih.govnih.gov For instance, its potential has been explored in models of endometriosis due to its ability to reverse disease-related gene expression. nih.gov

Significance of Salt Forms and Hydrates in Pharmaceutical Development

The conversion of a drug into a salt form is a common and critical strategy in pharmaceutical development. bjcardio.co.ukpharmtech.com Many active pharmaceutical ingredients (APIs) have suboptimal physicochemical properties, such as poor solubility or stability. nih.gov Creating a salt, which is a neutral complex formed between an ionizable drug and a counter-ion, can dramatically alter these properties. bjcardio.co.uknumberanalytics.com For weakly acidic drugs like fenoprofen, sodium or calcium salts are often used. nih.gov The primary goals of salt formation are to improve aqueous solubility, enhance the dissolution rate, and increase stability, all of which can lead to better bioavailability. nih.govnumberanalytics.comdroracle.ai Approximately half of all drugs on the market are administered as salts, underscoring the importance of this technique. pharmtech.comnih.gov

Hydrates are crystalline solids that incorporate water molecules into their lattice structure. nih.govpharmaexcipients.com A compound with a specific ratio of drug to water molecules is referred to by its stoichiometry, such as monohydrate (1:1) or dihydrate (1:2). youtube.com The presence of water molecules can significantly impact a drug's properties. nih.gov Hydrated forms are often more thermodynamically stable under normal humidity and temperature conditions compared to their anhydrous (water-free) counterparts. encyclopedia.pubcatsci.com However, this increased stability can sometimes lead to lower solubility and a slower dissolution rate, which may decrease bioavailability. pharmaexcipients.comencyclopedia.pub There are exceptions, and in some cases, a hydrate (B1144303) may dissolve faster than the anhydrate. nih.govencyclopedia.pub Therefore, the choice between developing an anhydrous or a hydrated form of a drug requires a thorough understanding of the specific compound's behavior and is a critical decision in ensuring the final product is both stable and effective. catsci.com

Academic Relevance of Fenoprofen Sodium Salt Dihydrate Research in Solid-State Chemistry and Preclinical Pharmacology

The study of this compound is particularly relevant in the fields of solid-state chemistry and preclinical pharmacology. These disciplines examine the physical and biological properties of the drug at a fundamental level, providing the foundational knowledge required for pharmaceutical development.

Solid-State Chemistry: This area focuses on the crystalline structure and physicochemical properties of the drug form. Research on the calcium salt of fenoprofen, which also forms a dihydrate, provides insights that can be analogous to the sodium salt. Studies using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) reveal how the water molecules are integrated into the crystal lattice and how the material behaves when heated. nih.gov For example, research on fenoprofen calcium dihydrate showed that its dehydration occurs in distinct steps, with different activation energies required to remove each of the two water molecules, indicating they reside in different environments within the crystal structure. nih.gov Understanding these properties is crucial for controlling the manufacturing process and ensuring the stability of the final drug product.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula (Fenoprofen Base) | C₁₅H₁₄O₃ | nih.gov |

| Molecular Weight (Fenoprofen Base) | 242.27 g/mol | nih.gov |

| Molecular Formula (this compound) | C₁₅H₁₃O₃·Na·2H₂O | vulcanchem.com |

| Molecular Weight (this compound) | 300.28 g/mol | vulcanchem.com |

| pKa (Fenoprofen) | 4.5 | nih.gov |

Preclinical Pharmacology: This field investigates the drug's mechanism of action and its effects in non-human studies. Preclinical research on fenoprofen has established its inhibitory profile against COX enzymes and, more recently, its allosteric modulation of melanocortin receptors. drugbank.comnih.govnih.gov Studies have shown that fenoprofen can selectively activate certain cellular signaling pathways (e.g., ERK1/2) without engaging others (e.g., cAMP), a phenomenon known as biased signaling. nih.gov This biased agonism at melanocortin receptors could be harnessed to develop new therapeutics with more specific effects. nih.gov Such preclinical findings are vital for identifying new potential applications for existing drugs and guiding the design of future drug molecules.

| Target/Mechanism | Finding | Relevance | Source |

|---|---|---|---|

| Cyclooxygenase (COX) Inhibition | Inhibits both COX-1 and COX-2, reducing prostaglandin synthesis. | Primary mechanism for anti-inflammatory and analgesic effects. | nih.govdrugbank.com |

| Melanocortin Receptors (MC3/4/5) | Acts as a positive allosteric modulator (PAM). | Potential for novel immunomodulatory and anti-arthritic actions. | nih.govvulcanchem.com |

| Cellular Signaling | Induces biased signaling, selectively activating the ERK1/2 cascade. | Offers a pathway for developing drugs with more targeted effects. | nih.gov |

| PPARγ Activation | Activates peroxisome proliferator-activated receptor gamma (PPARγ). | Contributes to its anti-inflammatory properties. | selleckchem.com |

Properties

Molecular Formula |

C15H17NaO5 |

|---|---|

Molecular Weight |

300.28 g/mol |

IUPAC Name |

sodium;2-(3-phenoxyphenyl)propanoate;dihydrate |

InChI |

InChI=1S/C15H14O3.Na.2H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2-11H,1H3,(H,16,17);;2*1H2/q;+1;;/p-1 |

InChI Key |

LHWXOAMTUPTVRZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

General Synthetic Routes to Fenoprofen (B1672519) and its Salt Forms

The synthesis of fenoprofen can be achieved through various chemical pathways. A common industrial method begins with 3-phenoxyacetophenone. The process involves the esterification of 3-hydroxyacetophenone with bromobenzene (B47551) in the presence of potassium carbonate and copper catalysts. The resulting 3-phenoxyacetophenone undergoes a series of reactions, including reduction of the carbonyl group, bromination, and subsequent reaction with sodium cyanide to form 2-(3-phenoxyphenyl)propionitrile, which is then hydrolyzed to yield fenoprofen. Current time information in Bangalore, IN.

A greener, large-scale synthesis has also been developed, focusing on environmentally friendly solvents. This process involves dissolving fenoprofen in water and reacting it with calcium carbonate to form fenoprofen calcium dihydrate. rsc.orgnsf.gov The sodium salt dihydrate can be prepared by reacting fenoprofen with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate in an appropriate solvent system, followed by crystallization to isolate the dihydrate form. The CAS number for Fenoprofen Sodium Salt Dihydrate is 66424-46-2. medchemexpress.comnih.gov

Design and Synthesis of Fenoprofen Derivatives for Preclinical Evaluation

The modification of the fenoprofen scaffold has been a subject of interest to researchers aiming to explore new chemical entities with potentially altered or enhanced properties. These derivatization strategies have led to the creation of novel compounds for preclinical assessment.

Fenoprofen Hydrazone Derivatives: Synthetic Pathways and Spectroscopic Characterization

To explore new chemical space, fenoprofen has been converted into a series of hydrazone derivatives. The synthetic pathway for these compounds typically involves a multi-step process. researchgate.net

First, fenoprofen is esterified, for example, by reacting it with ethanol (B145695) in the presence of thionyl chloride to produce fenoprofen ethyl ester. researchgate.net This ester is then reacted with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent to form fenoprofen hydrazide. researchgate.net The final step involves the condensation of the fenoprofen hydrazide with various substituted aldehydes, often in the presence of a catalytic amount of glacial acetic acid, to yield the target fenoprofen hydrazone derivatives. researchgate.netasianpubs.org

The characterization of these newly synthesized hydrazones relies on standard spectroscopic techniques. tandfonline.comconicet.gov.ar

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectra are used to confirm the presence of key functional groups. For instance, the disappearance of the carbonyl absorption of the ester and the appearance of amide and N-H stretching vibrations confirm the formation of the hydrazide intermediate. In the final hydrazone products, characteristic peaks for the C=N (imine) bond and N-H stretching of the hydrazone moiety are observed. asianpubs.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy is employed to elucidate the detailed structure of the derivatives. The spectra typically show signals corresponding to the aromatic protons of the phenoxy-phenyl group, the methyl and methine protons of the propionic acid backbone, and the characteristic N=CH proton of the hydrazone linkage. The integration and splitting patterns of these signals help to confirm the successful synthesis of the target molecules. tandfonline.comasianpubs.org

Below is a table summarizing the characterization data for a representative fenoprofen hydrazone derivative.

| Compound | Derivative Type | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |

| H1 | N'-(4-Dimethylaminobenzylidene)-2-(3-phenoxyphenyl)propanehydrazide | 70 | 162-164 | 3178 (N-H str.), 1662 (C=O str.), 1577 (C=N str.) | 1.39 (d, 3H, -CH₃), 2.89 (s, 6H, -N(CH₃)₂), 3.63 (q, 1H, -CH), 6.68-7.48 (m, 13H, Ar-H), 8.04 (s, 1H, N=CH), 11.2 (s, 1H, -CONH) |

Coordination Chemistry of Fenoprofen: Synthesis and Characterization of Metal Complexes (e.g., Copper(II) Fenoprofenate)

The carboxylate group of fenoprofen provides an ideal site for coordination with metal ions, leading to the formation of various metal complexes. The study of these complexes is a significant area of research.

A notable example is the synthesis of dinuclear copper(II) fenoprofenate complexes. One such complex, with the formula [Cu₂(fen)₄(dmf)₂] (where fen is the fenoprofenate anion and dmf is N,N-dimethylformamide), has been synthesized and characterized. researchgate.net The synthesis involves the reaction of fenoprofen with a copper(II) salt in a suitable solvent system, such as a mixture of dmf and water, which upon slow evaporation yields green single crystals of the complex. researchgate.net

The characterization of these metal complexes involves a range of analytical techniques:

Spectroscopic Analysis:

FT-IR Spectroscopy: The coordination of the carboxylate group to the copper(II) center is confirmed by the shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group compared to the free ligand. The presence of coordinated solvent molecules like dmf can also be identified by characteristic vibrational bands. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species like copper(II) complexes. The EPR spectra of dinuclear copper(II) fenoprofenate complexes are consistent with a dinuclear structure. researchgate.net

Electronic Spectra (UV-Vis): The electronic spectra provide information about the d-d transitions of the copper(II) ion and charge transfer bands, which are characteristic of the coordination environment. researchgate.net

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complex and to identify the loss of coordinated solvent molecules and the decomposition pattern of the ligand. researchgate.net

These studies have shown that in the [Cu₂(fen)₄(dmf)₂] complex, two copper(II) ions are bridged by four fenoprofenate ligands, with each copper atom also being coordinated to a dmf molecule. researchgate.net

Isotopic Labeling for Advanced Analytical Applications

Isotopic labeling is a crucial technique in drug metabolism studies, pharmacokinetics, and as internal standards in quantitative bioanalysis. The incorporation of stable isotopes like ¹³C into the fenoprofen molecule allows for its accurate detection and quantification by mass spectrometry.

Synthesis and Characterization of Fenoprofen-¹³C₆ Sodium Salt Hydrate

Fenoprofen-¹³C₆ Sodium Salt Hydrate is an isotopically labeled version of fenoprofen sodium salt hydrate where six carbon atoms in the phenoxy ring are replaced with the ¹³C isotope. caymanchem.com This labeled compound is primarily intended for use as an internal standard for the quantification of fenoprofen in biological samples using GC-MS or LC-MS techniques. caymanchem.com

The synthesis of such a labeled compound involves utilizing a ¹³C₆-labeled precursor, such as ¹³C₆-phenol, in a synthetic route similar to the general methods described for unlabeled fenoprofen. The introduction of the labeled ring early in the synthesis ensures its incorporation into the final molecule.

The characterization of Fenoprofen-¹³C₆ Sodium Salt Hydrate confirms its identity and purity.

Molecular Formula: C₉[¹³C]₆H₁₃O₃ • Na [XH₂O] caymanchem.com

Formula Weight: Approximately 270.2 (will vary based on hydration) caymanchem.com

Purity: Typically ≥98% caymanchem.com

Mass Spectrometry (MS): The key characterization is the mass spectrum, which will show a molecular ion peak shifted by +6 mass units compared to the unlabeled fenoprofen, confirming the incorporation of the six ¹³C atoms. This distinct mass difference is essential for its use as an internal standard.

The availability of well-characterized isotopically labeled compounds like Fenoprofen-¹³C₆ Sodium Salt Hydrate is vital for the development and validation of robust analytical methods in preclinical and clinical research. caymanchem.com

Advanced Structural Characterization and Solid State Science

Crystallographic Analysis of Fenoprofen (B1672519) Sodium Salt Dihydrate

The hydrated crystal structure of fenoprofen sodium salt has been elucidated, revealing key insights into its solid-state characteristics. nih.gov Notably, fenoprofen sodium dihydrate is a stoichiometric hydrate (B1144303), maintaining its composition across a wide range of relative humidity, which distinguishes it from some other non-stoichiometric pharmaceutical hydrates. nih.gov

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. springernature.comnih.gov For fenoprofen sodium salt dihydrate, these studies have revealed that it, along with the sodium salts of other propionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), crystallizes into a distinctive layered structure. iucr.org This layered arrangement is a fundamental aspect of its crystal packing. The conformation of the fenoprofen molecule within this lattice is dictated by these packing forces.

The water molecules are integral to the crystal structure of this compound, providing significant stabilization. Research indicates that fenoprofen sodium, like several other related NSAID sodium salts, forms a dihydrate. iucr.org A characteristic feature of this structure is the presence of hydrophilic linear channels. These channels are formed by the coordination of water molecules with the sodium cation and the carboxylate oxygen atoms of the fenoprofen anion. iucr.org A second water molecule is found encapsulated within the center of these channels. iucr.org The dehydration behavior of fenoprofen sodium dihydrate is intrinsically linked to the coordination of the sodium ion and the hydrogen bonding network of these water molecules. nih.gov

Polymorphism and Pseudopolymorphism Investigations

Polymorphism describes the existence of a substance in multiple distinct crystalline forms, whereas pseudopolymorphism pertains to crystal forms that incorporate solvent molecules, such as hydrates.

Scientific investigation has confirmed that fenoprofen sodium salt exists as a dihydrate, which is a form of pseudopolymorph. iucr.org Studies comparing various NSAID sodium salts have shown a common trend of forming dihydrates with similar layered crystal structures. iucr.org The fenoprofen sodium lattice is particularly stable, maintaining its dihydrate stoichiometry over a broad spectrum of relative humidity. nih.gov

The stability of hydrated forms of pharmaceutical salts is a critical consideration. Both fenoprofen sodium and fenoprofen calcium form dihydrates. iucr.orgnih.gov The dehydration process of fenoprofen calcium dihydrate has been examined using methods such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffractometry (PXRD). nih.gov These studies show a non-linear Arrhenius plot for the dehydration, indicating a complex process with varying activation energies. nih.gov This is explained by the crystal structure, where one water molecule is situated in a more polar environment than the other. nih.gov In the calcium salt, each calcium ion is coordinated by six oxygen atoms: two from water molecules and four from the carboxylate groups of four different fenoprofen anions. nih.gov

While a direct quantitative comparison of stability under identical conditions is not available in the search results, the distinct structural environments of the water molecules in the sodium and calcium salts suggest differing stability profiles. The stability of the sodium dihydrate is governed by its unique hydrophilic channel structure. nih.goviucr.org

The identity of the counter-ion (Na⁺ vs. Ca²⁺) significantly influences the hydrate's structure and stability. The sodium cation has a known propensity to draw water molecules into the crystal lattice, facilitating hydrate formation. iucr.org In the fenoprofen sodium dihydrate structure, the sodium ion is a key component of a hydrophilic linear channel. iucr.org Conversely, the divalent calcium ion in fenoprofen calcium dihydrate establishes a different coordination environment, interacting with two water molecules and four fenoprofen anions. nih.gov This fundamental difference in ionic coordination and the resultant crystal packing directly affects the hydrate's stability and the energy required for dehydration.

Interactive Data Table: Properties of Fenoprofen Hydrates Below is an interactive table summarizing key properties of this compound and Fenoprofen Calcium Salt Dihydrate.

| Property | This compound | Fenoprofen Calcium Salt Dihydrate |

| Molecular Formula | C₁₅H₁₃NaO₃ · 2H₂O sigmaaldrich.com | C₃₀H₂₆CaO₆ · 2H₂O rxlist.comdrugs.com |

| Molecular Weight | 300.28 g/mol sigmaaldrich.com | 558.65 g/mol rxlist.comdrugs.com |

| Crystal Structure Feature | Layered structure with hydrophilic channels iucr.org | Coordination complex around the calcium ion nih.gov |

| Water Molecule Environment | Located within a linear channel with Na⁺ and carboxylate groups iucr.org | Two water molecules directly coordinate to each Ca²⁺ ion nih.gov |

| Stoichiometric Stability | Retains stoichiometry over a wide humidity range nih.gov | A stable dihydrate that undergoes a multi-step dehydration nih.gov |

Dehydration and Rehydration Mechanisms and Kinetics

The transformation of this compound into its anhydrous form is a critical aspect of its solid-state science, involving complex mechanisms influenced by environmental conditions such as temperature and humidity.

Thermal analysis techniques are pivotal in characterizing the dehydration process of this compound. Studies indicate that this compound is unusually stable for a salt hydrate. helsinki.firesearchgate.net Unlike some hydrates that dehydrate in multiple steps forming intermediate, lower hydrate forms, this compound transforms directly into its anhydrous form upon heating. helsinki.firesearchgate.nethelsinki.fi This direct conversion involves significant structural rearrangements within the crystal lattice, as the hydrated and anhydrous forms possess distinctly different molecular arrangements and hydrogen bonding networks. helsinki.fihelsinki.fi

Table 1: Thermal Dehydration Properties of this compound

| Property | Observation | Citation(s) |

| Stability | Considered unusually stable for a salt hydrate. | helsinki.firesearchgate.net |

| Dehydration Pathway | Transforms directly from dihydrate to the anhydrous form. | helsinki.firesearchgate.nethelsinki.fi |

| Mechanism | Involves significant structural rearrangement of the crystal lattice. | helsinki.fihelsinki.fi |

| Temperature Range | Reported between 313 K and 353 K (40 °C - 80 °C). | helsinki.fi |

Fenoprofen Sodium is recognized as a compound capable of forming thermotropic liquid crystals, which are intermediate states of matter (mesophases) observed between the crystalline solid and the isotropic liquid phases. nih.govoup.com This property places it among a group of small molecular pharmaceutical compounds that exhibit mesomorphous behavior. scispace.comthepharmajournal.com The formation of a liquid crystalline phase typically occurs upon heating as the water of crystallization is removed. scispace.com

Interactions of liquid crystalline formulations containing Fenoprofen Sodium have been studied. For instance, the addition of poly (ethylene oxide) (PEO) to a liquid crystalline system composed of Fenoprofen Sodium, fenoprofen acid, and water can lead to the dissolution of the fenoprofen mesophase and the formation of an isotropic phase. nih.gov This interaction is believed to occur at a molecular level rather than a micellar one. nih.gov While Fenoprofen Sodium is confirmed to form these mesophases, the specific classification, such as a smectic or nematic phase, is not consistently detailed in the literature. nih.govnih.gov

Table 2: Examples of Pharmaceutical Compounds Capable of Forming Liquid Crystalline Mesophases

| Compound | Type | Citation(s) |

| Fenoprofen Sodium | Small Molecule | nih.govscispace.comthepharmajournal.com |

| Fenoprofen Calcium | Small Molecule | nih.govscispace.comthepharmajournal.com |

| Arsphenamine | Small Molecule | nih.govscispace.com |

| Nafoxidine Hydrochloride | Small Molecule | nih.govthepharmajournal.com |

| Methotrexate | Small Molecule | scispace.comthepharmajournal.com |

| Penbutolol Sulfate | Small Molecule | nih.gov |

| Itraconazole Hydrochloride | Small Molecule | nih.gov |

| Ciclosporin | Large Molecule | nih.gov |

Detailed studies specifically investigating the rehydration kinetics and solution-mediated transformation of anhydrous Fenoprofen Sodium back to its dihydrate form are not extensively covered in the reviewed scientific literature. The primary focus of existing research has been on the dehydration process and the characterization of the resulting phases.

The structural changes during the dehydration of sodium salt hydrates can be complex, sometimes involving anisotropic lattice contraction, where the crystal lattice shrinks unevenly along different crystallographic axes as water is removed. nih.gov This phenomenon has been investigated for a group of compounds including cromolyn (B99618), cefazolin (B47455), and fenoprofen sodium hydrates using techniques like variable humidity X-ray powder diffraction. nih.govresearchgate.net

In these studies, anisotropic lattice contraction was specifically noted during the dehydration of cromolyn and cefazolin sodium. nih.gov A distinguishing feature of the Fenoprofen Sodium lattice is that it maintains its stoichiometry over a broad range of relative humidity, unlike the cromolyn and cefazolin salts, which are non-stoichiometric hydrates. nih.govresearchgate.net The dehydration properties of these sodium salts are closely linked to the ion coordination and the hydrogen bonding of the water molecules within their crystal structures. nih.gov The potential for anisotropic contraction in a crystal lattice is related to the closeness of intermolecular contacts in the hydrated structure. nih.gov

Nanostructural Characterization and Engineered Forms

The engineering of pharmaceutical compounds into novel structural forms can significantly alter their physical and chemical properties.

The development and characterization of engineered forms such as hollow crystals have been explored for some pharmaceutical compounds. However, based on the available scientific literature, there are no specific reports on the development or characterization of hollow crystals of Fenoprofen salts.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Mesophase and Nanostructure Analysis

The investigation into the solid-state properties of this compound has revealed fascinating structural transformations upon dehydration, which can be elucidated using Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS). These techniques are powerful for analyzing structures at the nanometer scale and are instrumental in identifying and characterizing liquid-crystalline mesophases.

Upon heating, this compound undergoes dehydration, leading to the loss of its water of crystallization. This process induces a significant structural rearrangement, resulting in the formation of a liquid-crystalline mesophase. nsf.gov The simultaneous use of SAXS and WAXS provides a comprehensive picture of this transformation. The WAXS pattern of the dehydrated product shows a broad, diffuse halo, which is characteristic of a disordered, amorphous-like state at the atomic level. In contrast, the SAXS pattern reveals the presence of long-range order, confirming the material's liquid-crystalline nature. nsf.gov

Research has shown that the type of mesophase formed is dependent on the counter-ion present. For Fenoprofen Sodium Salt, the dehydration product is a smectic mesophase. nsf.gov This is characterized by a series of Bragg peaks in the SAXS pattern that exhibit a q-ratio of 1:2:3. This specific ratio is a definitive fingerprint of a lamellar, or smectic, arrangement where the molecules are organized in layers. In contrast, the calcium salt of fenoprofen forms a hexagonal phase upon dehydration, which shows a different Bragg peak ratio of 1:√3:2. nsf.gov

The formation of this smectic mesophase from this compound is a critical aspect of its solid-state behavior, influencing its physical and chemical properties. The table below presents representative SAXS data for the smectic mesophase derived from this compound, illustrating the characteristic peak positions.

Representative SAXS Data for Smectic Mesophase of Dehydrated Fenoprofen Sodium Salt

| Peak Order (n) | Relative q-value |

|---|---|

| 1 | 1 |

| 2 | 2 |

This ordered, yet fluid, nature of the liquid-crystalline state represents a unique solid-state form of the drug substance. The characterization of such phases is crucial for understanding the stability and potential processing-induced transformations of this compound. The combination of SAXS and WAXS is, therefore, an indispensable tool for the in-depth analysis of its nanostructure and mesophase behavior. nsf.gov

Spectroscopic and Physicochemical Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Diffuse Reflectance Infrared Spectroscopy, serves as a powerful tool for the analysis of Fenoprofen (B1672519) Sodium Salt Dihydrate. These methods probe the vibrational modes of chemical bonds within the molecule, offering insights into its functional groups and the crystalline environment.

FTIR spectroscopy is instrumental in confirming the identity of Fenoprofen Sodium Salt Dihydrate by identifying its characteristic functional groups. The formation of the sodium salt from fenoprofen acid results in distinct changes in the infrared spectrum, particularly in the carboxylate region. The strong absorption band corresponding to the C=O stretching of the carboxylic acid in fenoprofen is absent in the spectrum of its sodium salt. researchgate.net Instead, new bands appear that are characteristic of the carboxylate anion (COO⁻).

Key vibrational bands for fenoprofen derivatives have been identified. For instance, in studies of related non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium, characteristic peaks for the secondary amine (N-H stretching), carboxyl group (-C=O stretching), and C-Cl stretching are well-defined. researchgate.net Similarly, for ibuprofen (B1674241) sodium dihydrate, intense bands are assigned to the COO⁻ antisymmetric and symmetric stretching vibrations. nih.gov While specific peak data for this compound is not extensively detailed in the provided results, the principles of salt characterization remain the same. The conversion of the carboxylic acid to a carboxylate salt leads to the disappearance of the broad O-H stretching band of the acid and the appearance of strong asymmetric and symmetric stretching vibrations of the COO⁻ group. The presence of water of hydration would also be indicated by broad bands in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules.

Table 1: Representative FTIR Data for Related NSAID Sodium Salts

| Functional Group | Wavenumber (cm⁻¹) | Compound |

|---|---|---|

| N-H Stretch | 3384.80 | Diclofenac Sodium researchgate.net |

| C=O Stretch (Carboxylate) | 1575.75 | Diclofenac Sodium researchgate.net |

| C-Cl Stretch | 747.66 | Diclofenac Sodium researchgate.net |

| C=C Stretch | 1602.85 | Diclofenac Sodium researchgate.net |

| COO⁻ Antisymmetric Stretch | 1547 | Ibuprofen Sodium Dihydrate nih.gov |

| COO⁻ Symmetric Stretch | 1415 | Ibuprofen Sodium Dihydrate nih.gov |

| HOH Stretching | 3340, 3280, 3030 | Ibuprofen Sodium Dihydrate nih.gov |

| HOH Deformation | ~1580 | Ibuprofen Sodium Dihydrate nih.gov |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a valuable technique for analyzing solid samples, particularly for identifying and quantifying different polymorphic forms. researchgate.net Polymorphs are different crystalline structures of the same compound, which can exhibit different physicochemical properties. DRIFTS can detect subtle differences in the vibrational spectra of polymorphs that arise from variations in their crystal lattice and intermolecular interactions. researchgate.net

For example, studies on sulfamethoxazole (B1682508) have demonstrated the utility of DRIFTS in quantitatively analyzing mixtures of its polymorphs. researchgate.net Similarly, vibrational spectroscopy methods, including FTIR, have been successfully used to identify and differentiate the pseudopolymorphic forms (hydrates) of sodium naproxen (B1676952). sci-hub.se These studies show that changes in the hydration state lead to distinct spectral differences, particularly in the regions associated with water molecule vibrations and in the fingerprint region where subtle shifts in skeletal vibrations occur. sci-hub.se Although specific DRIFTS studies on this compound were not found, the principles established for other NSAIDs suggest its applicability for assessing the polymorphic purity and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation and characterization of this compound in both solution and solid states.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of fenoprofen by revealing the chemical environment of each proton. The ¹H NMR spectrum of fenoprofen and its salts displays characteristic signals for the aromatic protons of the phenoxyphenyl group, the methine proton (CH), and the methyl protons (CH₃) of the propanoic acid moiety. nih.govchemicalbook.com The chemical shifts of these protons are sensitive to their electronic environment, and their integration values correspond to the number of protons they represent. nih.gov The splitting patterns (multiplicity) of the signals provide information about neighboring protons.

Studies involving the complexation of fenoprofen with cyclodextrins have utilized ¹H NMR to monitor the changes in chemical shifts of the fenoprofen protons upon inclusion into the cyclodextrin (B1172386) cavity. nih.gov These complexation-induced shifts are a powerful tool for determining the stability and stoichiometry of such complexes. nih.gov

Table 2: Representative ¹H NMR Chemical Shift Data for Fenoprofen Calcium in DMSO-d₆

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.337 |

| Aromatic Protons | 7.181 |

| Aromatic Protons | 7.09 |

| Aromatic Protons | 7.08 |

| Aromatic Protons | 7.022 |

| Aromatic Protons | 6.956 |

| Aromatic Protons | 6.723 |

| Methine Proton (CH) | 3.425 |

| Methyl Protons (CH₃) | 1.260 |

Data sourced from ChemicalBook for Fenoprofen Calcium, which is expected to have a similar proton spectrum to the sodium salt. chemicalbook.com

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including polymorphs, hydrates, and amorphous content. researchgate.net It provides detailed structural information for powdered or amorphous solids where single-crystal X-ray diffraction is not feasible. researchgate.net By analyzing the chemical shifts and relaxation times of nuclei like ¹³C, ssNMR can distinguish between different crystalline arrangements and identify the presence of disorder within the crystal lattice. nih.gov

For many pharmaceuticals, ssNMR, often using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can detect active ingredients even in low-dose formulations and differentiate between polymorphs. nih.gov Studies on other drugs have shown that ssNMR can be used to investigate chemical and physical stability and to control manufacturing processes like crystallization. researchgate.net While specific ssNMR studies on this compound are not detailed in the provided results, the technique's proven success with other NSAIDs like ibuprofen and flurbiprofen (B1673479) suggests its high applicability for analyzing the solid-state structure of fenoprofen salts. nih.gov ¹⁹F MAS NMR has also emerged as a sensitive probe for characterizing the structure and conformational heterogeneity of fluorinated active pharmaceutical ingredients. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying chiral molecules like fenoprofen, which exists as a racemic mixture of (S)- and (R)-enantiomers. These techniques measure the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule.

In studies of the interaction between fenoprofen and cyclodextrins, induced CD (ICD) spectroscopy has been employed. nih.gov When a chiral guest molecule like fenoprofen is included in the chiral cavity of a cyclodextrin host, an ICD spectrum is produced. nih.gov The characteristics of this spectrum can be used to determine the stability constant of the complex formed between the fenoprofen enantiomers and the cyclodextrin. nih.gov This demonstrates the utility of chiroptical methods in probing the stereospecific interactions of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), provides highly sensitive and selective methods for the quantitative analysis and impurity profiling of fenoprofen.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a widely applied technique for the quantification of fenoprofen in biological matrices such as human plasma. nih.gov A validated ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method utilizes a protein precipitation step followed by solid-phase extraction to isolate the analyte from the complex plasma matrix. nih.gov Chromatographic separation is typically achieved on a C18 column. nih.gov

For detection, electrospray ionization (ESI) in the negative ion mode is commonly used. nih.gov The analysis is performed in the selected reaction monitoring (SRM) mode, which offers high specificity and reduces matrix interference. In this mode, a specific precursor ion of fenoprofen is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. A stable isotope-labeled internal standard, such as fenoprofen-d3, is used to ensure accuracy and precision. nih.gov The high selectivity of the MS/MS detector is also invaluable for distinguishing fenoprofen from potential impurities or degradation products, even if they co-elute chromatographically.

Table 2: Example Parameters for UHPLC-MS/MS Quantification of Fenoprofen

| Parameter | Condition |

| Sample Preparation | Protein Precipitation & Solid-Phase Extraction |

| Chromatography | BEH C18 Column (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol-0.2% Acetic Acid in Water (75:25, v/v) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Transition (SRM) | m/z 241 → 197 |

| Internal Standard | Fenoprofen-d3 (m/z 244 → 200) |

| Linearity Range | 0.02-20 µg/mL |

This table is interactive. Data is based on a validated method for fenoprofen in human plasma. nih.gov

Gas chromatography has also been historically used for the pharmacokinetic analysis of fenoprofen, demonstrating the versatility of chromatographic methods for this compound. nih.gov

Gravimetric Moisture Sorption/Desorption Studies

This compound, with the empirical formula C₁₅H₁₃NaO₃ · 2H₂O, contains two molecules of water in its crystal structure. sigmaaldrich.com The stability of this hydrate (B1144303) form and its susceptibility to changes in environmental humidity are critical physicochemical properties. Gravimetric Moisture Sorption/Desorption analysis is a key technique used to characterize the hygroscopicity of solid materials like this compound. nih.govresearchgate.net

This technique involves placing a sample of the compound on a sensitive microbalance inside a chamber with controlled temperature and relative humidity (RH). researchgate.net The mass of the sample is continuously monitored as the RH is systematically varied in a stepwise manner, typically from a low RH (e.g., 0-5%) to a high RH (e.g., 95%) and then back down. researchgate.net This process generates a moisture sorption/desorption isotherm, which is a plot of the change in mass (water content) versus RH. researchgate.net

The shape of the isotherm provides crucial information:

Hygroscopicity: A significant increase in mass as RH increases indicates that the material is hygroscopic.

Hydrate Stability: The RH at which a sharp increase or decrease in water content occurs can correspond to the formation or loss of a hydrate phase. For this compound, the isotherm would reveal the critical RH below which the dihydrate might lose its water of hydration.

Hysteresis: A difference in the sorption (increasing RH) and desorption (decreasing RH) curves is known as hysteresis. researchgate.net This can indicate structural changes in the material, such as a phase transition from an anhydrous form to a hydrate, which may not be fully reversible under the experimental conditions.

Such stability studies are essential for determining the appropriate storage and handling conditions for the drug substance to ensure its quality and prevent physical state changes. nih.gov

Preclinical Pharmacological Mechanisms and in Vitro Studies

Modulation of Prostaglandin (B15479496) Synthesis and Release

The primary mechanism by which fenoprofen (B1672519) exerts its anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of prostaglandin synthesis. Prostaglandins (B1171923) are lipid compounds that are involved in the body's inflammatory response, and their production is catalyzed by cyclooxygenase (COX) enzymes.

Fenoprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes. nih.gov The COX-1 isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal mucosa and are involved in platelet aggregation. nih.gov In contrast, the COX-2 isoform is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation. nih.gov

While specific IC50 values for fenoprofen's inhibition of COX-1 and COX-2 are not consistently reported across the literature, the inhibitory action of NSAIDs on these enzymes is well-documented. For context, the table below presents IC50 values for other common NSAIDs, illustrating the range of potencies and selectivities for COX-1 and COX-2 inhibition among this class of drugs.

Table 1: In Vitro Inhibitory Activity of Various NSAIDs on COX-1 and COX-2 Enzymes

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Ratio |

| Indomethacin (B1671933) | 0.063 | 0.48 | 7.6 |

| Diclofenac (B195802) | 0.611 | 0.63 | 1.03 |

| Meloxicam | 36.6 | 4.7 | 0.12 |

| Aspirin (B1665792) | 3.57 | 29.3 | 8.2 |

| Data sourced from a study on human articular chondrocytes. nih.gov |

It is important to note that the S-enantiomer of profen NSAIDs, including fenoprofen, is largely responsible for the COX inhibition.

In vitro studies have demonstrated the ability of NSAIDs, including fenoprofen, to inhibit the release of prostaglandins from various tissues. Research has shown that fenoprofen inhibits the release of prostaglandin F2α (PGF2α) from superfused rat platelets. nih.gov This inhibitory effect is dose-dependent and has been observed with other NSAIDs like indomethacin and aspirin. nih.govnih.gov

Studies on isolated pregnant rat uterine horns have also shown that NSAIDs such as ketoprofen, naproxen (B1676952), and flurbiprofen (B1673479), which are structurally related to fenoprofen, effectively reduce the release of PGF2α. nih.gov This inhibition of prostaglandin release from uterine tissue is a key aspect of the mechanism by which NSAIDs can influence uterine contractility. annalsmedres.orgdntb.gov.ua

Novel Pharmacological Targets and Allosteric Modulation

Recent research has identified that fenoprofen's pharmacological actions extend beyond COX inhibition, revealing a novel role as a modulator of melanocortin receptors.

Fenoprofen has been identified as a positive allosteric modulator (PAM) at melanocortin receptors MC3, MC4, and MC5. nih.gov As a PAM, fenoprofen does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH). nih.gov This allosteric modulation represents a distinct mechanism from its direct enzymatic inhibition of COX.

Table 2: Positive Allosteric Modulator Activity of Fenoprofen at Melanocortin Receptors

| Receptor | Agonist | Fenoprofen Concentration (µM) | pEC50 | Log Shift |

| Human MC3 | α-MSH | 0 | 8.69 | - |

| Human MC3 | α-MSH | 10 | 9.22 | 0.53 |

| Human MC4 | α-MSH | 0 | 9.05 | - |

| Human MC4 | α-MSH | 10 | 9.38 | 0.33 |

| Human MC5 | α-MSH | 0 | 8.87 | - |

| Human MC5 | α-MSH | 10 | 9.21 | 0.34 |

| Data adapted from Montero-Melendez et al. (2017). The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A positive log shift indicates potentiation of the agonist's effect. |

Interestingly, fenoprofen's interaction with melanocortin receptors leads to biased signaling. It has been shown to selectively activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway without stimulating the canonical cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway typically associated with these receptors. researchgate.net This biased agonism is observed at the MC3, MC4, and MC5 receptors. researchgate.net

In HEK293T cells, fenoprofen was found to increase the phosphorylation of ERK1/2. researchgate.net The maximal activation of ERK1/2 was observed at concentrations of 3 and 10 µM for the MC3 receptor, 1 µM for the MC4 receptor, and 3 µM for the MC5 receptor. researchgate.net This activation of the ERK1/2 pathway contributes to the cellular effects of fenoprofen that are independent of prostaglandin synthesis inhibition.

Pro-Resolving Properties in Inflammatory Processes

Beyond its anti-inflammatory actions, fenoprofen has demonstrated pro-resolving properties, which are crucial for the active termination of inflammation and the restoration of tissue homeostasis. These effects appear to be mediated, at least in part, through its activity at melanocortin receptors and are independent of its COX-inhibitory function. nih.gov

In vitro studies have shown that fenoprofen can promote macrophage phagocytosis and efferocytosis, the process by which apoptotic cells are cleared. nih.gov By enhancing the clearance of cellular debris and apoptotic cells, fenoprofen contributes to the resolution of inflammation, a process that is essential for tissue repair and the prevention of chronic inflammatory conditions. nih.govnih.gov

Promotion of Macrophage Phagocytosis and Efferocytosis (in vitro studies)

Recent research has identified pro-resolving properties of fenoprofen beyond its well-known cyclooxygenase (COX) inhibition. In vitro studies have shown that fenoprofen can act as a positive allosteric modulator at certain melanocortin receptors, which are involved in regulating inflammation. researchgate.net This modulation enhances the capacity of macrophages to clear cellular debris and pathogens.

Specifically, investigations using peritoneal macrophages from mice have demonstrated that fenoprofen actively promotes both phagocytosis (the engulfment of pathogens like bacteria) and efferocytosis (the clearance of apoptotic, or dying, cells). researchgate.net In one study, macrophages pre-treated with fenoprofen showed a significantly increased ability to ingest E. coli particles compared to untreated cells. researchgate.net Similarly, fenoprofen treatment enhanced the efferocytosis of apoptotic human neutrophils by macrophages. researchgate.net This pro-phagocytic action is crucial for the resolution of inflammation, a process that involves not just suppressing inflammatory signals but also actively cleaning up the site of injury to restore tissue homeostasis. gjms.com.pkscielo.br The ability of fenoprofen to promote these clearance mechanisms highlights a pathway for its therapeutic effects that is distinct from its traditional anti-inflammatory role. researchgate.net

Anti-Inflammatory Efficacy in Animal Models

Assessment in Models of Inflammatory Arthritis (e.g., K/BxN Serum Transfer Model in Mice)

The anti-inflammatory effects of fenoprofen have been validated in robust animal models of inflammatory arthritis. The K/BxN serum transfer model is a widely used and clinically relevant model that mimics the effector phase of rheumatoid arthritis, where autoantibodies trigger a severe inflammatory response in the joints. nih.govnih.govuobaghdad.edu.iq

In studies utilizing this model, mice are injected with serum from arthritic K/BxN mice, leading to the rapid development of joint inflammation. uomustansiriyah.edu.iq Research has shown that treatment with fenoprofen significantly mitigates the signs of arthritis in this model. Compared to vehicle-treated controls, mice receiving fenoprofen exhibited a marked reduction in clinical scores of arthritis and a significant decrease in paw volume, a direct measure of joint swelling. uomustansiriyah.edu.iq These findings demonstrate fenoprofen's potent anti-arthritic actions, specifically its ability to suppress the inflammatory cascade that leads to joint damage and synovitis. uomustansiriyah.edu.iq

Interactive Table: Efficacy of Fenoprofen in K/BxN Serum Transfer Arthritis Model

| Treatment Group | Key Findings | Reference |

|---|---|---|

| Fenoprofen | Significantly reduced clinical arthritis score compared to vehicle. | uomustansiriyah.edu.iq |

| Fenoprofen | Markedly decreased paw volume (swelling) over the study period. | uomustansiriyah.edu.iq |

| Vehicle (Control) | Showed progressive increase in clinical score and paw volume. | uomustansiriyah.edu.iq |

| Non-arthritic | Served as a baseline with no signs of inflammation. | uomustansiriyah.edu.iq |

Evaluation of Fenoprofen Derivatives in Acute Inflammation Models (e.g., Egg White or Carrageenan-Induced Paw Edema in Rats/Mice)

To improve upon the therapeutic profile of fenoprofen, researchers have synthesized and evaluated various derivatives for their anti-inflammatory activity in acute inflammation models. These models, such as egg white- or carrageenan-induced paw edema, are standard methods for screening the efficacy of anti-inflammatory compounds. researchgate.netCurrent time information in Bangalore, IN.tandfonline.com

One study focused on new hydrazone derivatives of fenoprofen, which were assessed using the egg-white induced paw edema model in rats. uomustansiriyah.edu.iqresearchgate.net This model induces a localized, acute inflammatory response. researchgate.net The study found that the synthesized hydrazone compounds (designated H1-H4) exhibited anti-inflammatory effects comparable to the parent fenoprofen. Notably, one derivative, H3, demonstrated a superior effect in reducing paw edema compared to fenoprofen itself, suggesting that chemical modification can enhance the drug's activity. uomustansiriyah.edu.iqresearchgate.net

In the carrageenan-induced paw edema model, which involves a biphasic inflammatory response tandfonline.com, a copper(II) complex of fenoprofen has also been studied. This metal-based derivative showed a very significant reduction in paw edema compared to both the control group and the parent drug, fenoprofen calcium salt. nih.gov The complex demonstrated a more sustained and efficient inhibition of inflammation, particularly in the later phases of the response. nih.gov

Interactive Table: Anti-inflammatory Activity of Fenoprofen Hydrazone Derivatives in Egg-White Induced Paw Edema

| Compound | Efficacy Compared to Fenoprofen | Key Finding | Reference |

|---|---|---|---|

| H1 | Comparable | Showed significant activity in reducing paw edema thickness. | uomustansiriyah.edu.iqresearchgate.net |

| H2 | Comparable | Effect was similar to the standard drug, Fenoprofen. | uomustansiriyah.edu.iqresearchgate.net |

| H3 | Superior | Showed anti-inflammatory activity higher than Fenoprofen. | uomustansiriyah.edu.iqresearchgate.net |

| H4 | Comparable | Demonstrated a reduction in paw edema thickness. | uomustansiriyah.edu.iqresearchgate.net |

Neuropharmacological Investigations in Animal Models

Anticonvulsant Effects in Chemically Induced Seizure Models (e.g., Pentylenetetrazole-Induced Epileptic Rats)

Beyond its anti-inflammatory use, fenoprofen has been investigated for its neuropharmacological effects. Studies have explored its potential anticonvulsant properties in chemically-induced seizure models. The pentylenetetrazole (PTZ) kindling model in rats is a standard method for inducing seizures and studying epilepsy. researchgate.net PTZ is a GABA-A receptor antagonist that induces convulsive behaviors. researchgate.net

Research has shown that pretreatment with fenoprofen significantly protects against PTZ-induced seizures. researchgate.net In treated rats, there was a notable decrease in the number of myoclonic jerks and a reduction in the duration of generalized tonic-clonic seizures. Furthermore, fenoprofen increased the latency, or time to onset, for both myoclonic jerks and generalized tonic-clonic seizures, indicating a reduction in the severity of convulsive behaviors. researchgate.net These results provide clear behavioral evidence of fenoprofen's anticonvulsant activity in a well-established animal model of epilepsy.

Biochemical and Histological Evidence of Neuroprotection (e.g., Nrf2/HO-1 Pathway, Hippocampal Tissue)

The anticonvulsant effects of fenoprofen appear to be linked to its ability to modulate oxidative stress and provide neuroprotection, particularly within the hippocampus, a brain region critical to seizure activity. researchgate.net Oxidative stress is a known contributor to neuronal damage in epilepsy.

Biochemical analysis of hippocampal tissue from PTZ-treated rats revealed that fenoprofen administration reversed the decrease in the expression of key antioxidant defense genes, namely Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and Heme oxygenase 1 (HO-1). The Nrf2/HO-1 signaling pathway is a master regulator of the cellular antioxidant response, and its activation is a crucial component of neuroprotection. Histological studies using Nissl staining confirmed the protective effect of fenoprofen, showing preservation of hippocampal neurons that were damaged in the untreated PTZ group. researchgate.net This evidence suggests that fenoprofen's anticonvulsant effects are mediated, at least in part, by inhibiting oxidative stress markers and activating the protective Nrf2/HO-1 signaling pathway in the hippocampus.

Interactive Table: Neuroprotective Effects of Fenoprofen in PTZ-Induced Seizure Model

| Parameter | Effect of Fenoprofen Treatment | Mechanism | Reference |

|---|---|---|---|

| Nrf2 Gene Expression | Reversed the decrease caused by PTZ. | Activation of antioxidant pathway | |

| HO-1 Gene Expression | Reversed the decrease caused by PTZ. | Activation of antioxidant pathway | |

| Hippocampal Neurons | Confirmed protective effect (via Nissl staining). | Histological neuroprotection | researchgate.net |

| Oxidative Stress Markers | Showed antioxidative effects. | Inhibition of oxidative damage |

Preclinical Pharmacokinetics and Metabolism Studies Non Human

Absorption and Distribution in Animal Models

The initial phases of pharmacokinetic evaluation involve understanding how a drug is absorbed into the systemic circulation and distributed throughout the body's tissues. In preclinical animal models, fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID), has been the subject of such investigations.

Bioavailability and Plasma Protein Binding Characteristics (e.g., Albumin Affinity)

The bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation unchanged, is a critical parameter. While specific oral bioavailability data for fenoprofen sodium salt dihydrate in common preclinical species like rats and dogs is not extensively detailed in the public domain, studies on similar NSAIDs provide some context. For instance, the bioavailability of diclofenac (B195802) sodium in rats has been reported to be approximately 74.4%. drugbank.com Generally, NSAIDs are well-absorbed after oral administration in animal models.

A significant characteristic of fenoprofen is its high degree of binding to plasma proteins, particularly albumin. drugbank.comnih.govnih.gov This binding is extensive and strong, which can influence the drug's distribution and elimination. In vitro studies have shown that fenoprofen binds to albumin, and this interaction can be affected by the presence of other protein-bound drugs. For example, phenylbutazone (B1037) was shown to reduce fenoprofen's binding to protein, while others like d-propoxyphene, indomethacin (B1671933), and aspirin (B1665792) had no such effect under the studied conditions. The binding affinity can also exhibit stereoselectivity, with the R- and S-enantiomers of fenoprofen showing different binding kinetics, which can be further influenced by the presence of albumin.

The extent of plasma protein binding can vary across different animal species, which is an important consideration when extrapolating preclinical data. For ketoprofen, another NSAID, binding-site preferences on albumin differ between human and other mammalian albumins despite the conservation of binding sites. This highlights that drug-binding properties cannot always be easily predicted across species.

Volume of Distribution in Animal Systems

The apparent volume of distribution (Vd) provides an indication of the extent to which a drug is distributed in the body's tissues versus the plasma. For NSAIDs, the Vd can vary between species. For example, the apparent volume of distribution for diclofenac sodium in rats has been determined to be 1.05 ± 0.10 L. drugbank.com For the related compound pranoprofen (B1678049), studies in mice, rats, guinea pigs, and rabbits have also been conducted, though specific Vd values were not detailed in the provided search results. nih.gov The Vd is influenced by factors such as plasma protein binding and the physicochemical properties of the drug.

Metabolic Pathways Elucidation

The biotransformation of a drug through metabolic processes is a key determinant of its efficacy and duration of action. For fenoprofen, metabolism primarily occurs in the liver.

Role of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4) in Hepatic Metabolism

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs, including NSAIDs. While the specific roles of CYP2C9 and CYP3A4 in the hepatic metabolism of fenoprofen in animal models are not extensively elucidated in the available literature, studies on other profens provide insights. For loxoprofen (B1209778), another propionic acid derivative, CYP3A4 and CYP3A5 have been identified as the major CYP isoforms involved in its hydroxylation in human, mouse, dog, rat, and monkey liver microsomes. isotope.com

In pigs, the metabolism of the CYP2C9 substrate diclofenac was found to be very low in liver microsomes, suggesting species-specific differences in CYP enzyme activity. nih.gov The metabolism of another NSAID, ibuprofen (B1674241), in pigs has been shown to involve CYP2C enzymes, with their abundance increasing with age. frontiersin.org These findings underscore the importance of species-specific metabolic profiling.

Identification of Major Metabolites (e.g., Glucuronide and Hydroxylated Metabolites)

The primary metabolic pathways for fenoprofen in animal models involve conjugation and hydroxylation. The major metabolites identified are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugs.com Glucuronidation, the process of conjugating the drug with glucuronic acid, is a significant route of metabolism for many NSAIDs. In rats, guinea pigs, and rabbits, the acyl glucuronide of pranoprofen was found to be a major metabolite. nih.gov In mice, acyl glucosidation was also a predominant pathway for pranoprofen. nih.gov

The formation of these metabolites is stereoselective. For fenoprofen, the S-enantiomer is predominantly excreted as its acyl glucuronide. nih.gov The degradation and irreversible binding of fenoprofen acyl glucuronide enantiomers to plasma proteins have also been studied, showing stereoselective differences. nih.gov

Elimination and Excretion Profiles in Preclinical Species

The final stage of a drug's journey through the body is its elimination and excretion. For fenoprofen and its metabolites, this primarily occurs via the kidneys.

Studies on the related NSAID pranoprofen in mice, rats, guinea pigs, and rabbits provide a comparative look at excretion patterns. Following oral administration of radiolabeled pranoprofen, the majority of the radioactivity was excreted in the urine and feces within three days. nih.gov The proportion of urinary and fecal excretion varied among the species. For instance, in mice and rabbits, urinary excretion was the predominant route, while in rats, a more balanced excretion between urine and feces was observed. nih.gov

Table 1: Urinary and Fecal Excretion of Radioactivity after Oral Administration of [14C]pranoprofen (5 mg/kg) in Different Animal Species over 3 Days nih.gov

| Animal Species | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) |

| Mice | 81.1 | 18.7 |

| Rats | 51.5 | 39.4 |

| Guinea Pigs | 81.8 | 9.0 |

| Rabbits | 93.2 | 3.6 |

The biological half-life of radioactivity for pranoprofen also showed species-dependent differences, being 4.1 hours in rats, 2.6 hours in guinea pigs, 1.3 hours in mice, and 0.9 hours in rabbits. nih.gov While this data is for a different but structurally related compound, it illustrates the typical species variability observed in the excretion of NSAIDs. For fenoprofen, approximately 90% of a single oral dose is eliminated within 24 hours, primarily as its glucuronide and hydroxylated glucuronide metabolites. drugs.com

Comparative Pharmacokinetic Studies Across Different Animal Models

The preclinical pharmacokinetic profile of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID), exhibits notable variations across different animal species. These differences in absorption, distribution, metabolism, and excretion are crucial for interpreting toxicological data and for extrapolating findings to human clinical scenarios. Key areas of species-specific divergence include the extent of chiral inversion of its enantiomers, primary metabolic pathways, and the resulting pharmacokinetic parameters.

Research Findings

Chiral Inversion: Fenoprofen is a chiral compound, with the S-(+)-enantiomer being pharmacologically active. A significant pharmacokinetic characteristic is the unidirectional chiral inversion of the inactive R-(-)-fenoprofen to the active S-(+)-fenoprofen. The extent of this inversion varies considerably among species. In dogs, the inversion is extensive, with approximately 90% of the R-(-)-enantiomer being converted to its S-(+)-antipode. nih.gov Horses also exhibit this inversion, but to a lesser extent, with about 38% of R-(-)-fenoprofen undergoing conversion. nih.gov Studies in rabbits have shown a mean inversion of 0.73 of R-fenoprofen to S-fenoprofen. nih.gov In rats, R-fenoprofen undergoes presystemic inversion in both the gastrointestinal tract and the liver. nih.gov

Metabolism: The primary metabolic pathways for fenoprofen also show species-dependent variations. In rats, glucuronidation is a major metabolic route. nih.gov The clearance of individual enantiomers to their glucuronides is influenced by enzyme inducers like phenobarbital (B1680315). nih.gov In horses, at least three hydroxylated metabolites have been detected in hydrolyzed urine, indicating that hydroxylation is a key metabolic pathway. drugbank.com Following oral administration to fasted horses, about 13.0% of the dose is excreted as unchanged fenoprofen in the urine within 12 hours. drugbank.com In humans, fenoprofen is metabolized to fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. nih.govnih.gov

The following tables provide a summary of the available comparative pharmacokinetic data for fenoprofen in different animal models.

Table 1: Comparative Pharmacokinetic Parameters of Fenoprofen in Animal Models

| Parameter | Rat | Dog | Horse | Rabbit |

| Dose (mg/kg) | 10 (IV, racemic) usda.gov | 1 (IV, racemic) nih.gov | 3g (Oral, total dose) drugbank.com | Not Specified (IV, racemic) nih.gov |

| Tmax (h) | Not Available | Not Available | 0.63 ± 0.21 (fasted) drugbank.com | Not Available |

| Elimination Half-life (h) | Not Available | Not Available | 0.9 (fasted) drugbank.com | Not Available |

| Volume of Distribution (Vd) | Not Available | Not Available | Not Available | R-enantiomer: 50.3 ± 4.5 ml/kgS-enantiomer: 98.5 ± 5.9 ml/kg nih.gov |

| Clearance | Not Available | R(-)-FPF clearance correlated with ligase activity nih.gov | Not Available | Glucuronidation clearance increased with phenobarbital nih.gov |

| Bioavailability | Not Available | Not Available | Significantly reduced by food drugbank.com | Not Available |

Table 2: Comparative Metabolism and Excretion of Fenoprofen in Animal Models

| Feature | Rat | Dog | Horse | Rabbit |

| Chiral Inversion (R to S) | Occurs presystemically (GI tract and liver) nih.gov | ~90% nih.gov | ~38% nih.gov | 0.73 (fraction inverted) nih.gov |

| Major Metabolic Pathways | Glucuronidation nih.gov | Not specified | Hydroxylation drugbank.com | Glucuronidation nih.gov |

| Major Metabolites | Fenoprofen glucuronides nih.gov | Not specified | Hydroxylated metabolites drugbank.com | Fenoprofen glucuronides nih.gov |

| Urinary Excretion (% of dose) | Not Available | Not Available | ~13% as unchanged fenoprofen (12h, fasted) drugbank.com | Not Available |

Formulation Science and Drug Delivery System Research

Strategies for Enhancing Dissolution Rate and Apparent Solubility

Fenoprofen (B1672519) is characterized as a poorly water-soluble drug, which can limit its dissolution rate and subsequent absorption. To address this, various strategies are being explored to improve its solubility and dissolution characteristics.

Utilization of Processing Technologies and Excipients in Solid Formulations

Solid dispersions have emerged as a promising approach to enhance the dissolution of fenoprofen. Research has shown that creating binary solid dispersion systems using hydrophilic polymers like polyethylene (B3416737) glycol 4000 (PEG 4000) and poloxamer can significantly improve the dissolution rate. The inclusion of a third component, such as the non-ionic surfactant Tween 60, to form ternary solid dispersion systems can further augment this effect. These solid dispersions can be prepared using methods like fusion and solvent evaporation.

Another technique that has been investigated is the use of spray-drying to create amorphous solid dispersions. This method, particularly when using carriers like β-cyclodextrin and skimmed milk powder, has been shown to increase the water solubility of fenoprofen calcium dihydrate, a related salt form. The formation of complexes with substances like triacetyl-β-cyclodextrin has also been studied to modify the drug's release profile.

Here is a summary of excipients used in studies to enhance fenoprofen's dissolution:

| Excipient Category | Specific Excipient | Purpose | Reference |

| Hydrophilic Polymer | Polyethylene Glycol 4000 (PEG 4000) | Formation of binary solid dispersions to enhance dissolution. | |

| Hydrophilic Polymer | Poloxamer | Used in binary solid dispersion systems for dissolution enhancement. | |

| Surfactant | Tween 60 | Incorporated into ternary solid dispersions to further improve dissolution rate. | |

| Cyclodextrin (B1172386) | β-cyclodextrin | Carrier in spray-dried amorphous solid dispersions to increase water solubility. | |

| Cyclodextrin | Triacetyl-β-cyclodextrin | Complexation to alter drug release characteristics. | |

| Polymer | Hydroxypropylmethyl cellulose (B213188) (HPMC) | Used in conjunction with a cyclodextrin complex to modify dissolution. | |

| Polymer | Ethyl cellulose (EC) | Used in conjunction with a cyclodextrin complex to achieve a lower dissolution efficiency. |

Impact of Amorphous and Liquid Crystalline Forms on Dissolution Enhancement

The conversion of a crystalline drug to its amorphous form is a well-established method for increasing solubility and dissolution rate. Amorphous solids lack the long-range molecular order of crystalline materials, possessing higher internal energy, which leads to a higher apparent solubility. Research on fenoprofen calcium dihydrate has demonstrated that creating amorphous solid dispersions through techniques like spray-drying can effectively enhance its water solubility.

While specific research on the liquid crystalline forms of fenoprofen sodium salt dihydrate is not extensively detailed in the provided results, the principle of utilizing different physical forms to enhance dissolution is a key strategy in pharmaceutical development.

Research into Advanced Solid Dosage Forms

The physical properties of the drug substance are critical for the successful formulation of solid dosage forms. Research in this area for fenoprofen and related compounds focuses on ensuring the manufacturability and stability of the final product.

Characterization of Compressibility and Mechanical Properties of Modified Crystal Forms

The compressibility and tabletability of a drug are crucial for forming robust tablets. Studies on other non-steroidal anti-inflammatory drugs (NSAIDs), such as loxoprofen (B1209778) sodium hydrate (B1144303) and sodium naproxen (B1676952), have shown that the hydration state and crystalline form significantly influence these mechanical properties. For instance, plate-like crystals can lead to poor flow and packing characteristics, negatively affecting compressibility. The conversion to different hydrate forms can alter the intermolecular bonding and crystal structure, which in turn can improve compression behavior. While direct studies on the compressibility of modified crystal forms of this compound are not detailed, the principles derived from similar compounds are highly relevant.

Investigation of Physicochemical Compatibility with Pharmaceutical Excipients

Ensuring that the active pharmaceutical ingredient is compatible with the excipients used in a formulation is vital for the stability and efficacy of the final product. Studies on fenoprofen calcium dihydrate have involved its combination with various excipients to create solid dispersions and other advanced formulations. These investigations inherently assess the physicochemical compatibility of the drug with carriers like β-cyclodextrin, skimmed milk powder, HPMC, and ethyl cellulose. The successful formation of stable solid dispersions indicates a degree of compatibility between fenoprofen and these excipients under the processing conditions used.

Stability and Degradation Studies

Solid-State Stability of Fenoprofen (B1672519) Sodium Salt Dihydrate

The solid-state stability of fenoprofen sodium salt dihydrate is intrinsically linked to its crystalline structure and the behavior of its water of hydration under different environmental conditions.

Environmental factors, particularly humidity and temperature, can significantly impact the crystal structure integrity of hydrated pharmaceutical salts like this compound. The water molecules within the crystal lattice are not merely passive occupants; they play a crucial role in stabilizing the structure. nih.gov However, they are also susceptible to removal or rearrangement when external conditions change.

Humidity: The presence of atmospheric moisture is a key factor in maintaining the hydrated state. For many hydrated salts, exposure to low relative humidity (RH) can initiate dehydration, leading to the loss of water molecules and a potential transformation of the crystal lattice. Conversely, for anhydrous or partially hydrated forms, exposure to high RH can lead to water uptake and conversion to a more stable, higher hydrate (B1144303) form. core.ac.uktainstruments.com Studies on analogous compounds, such as sodium naproxen (B1676952), show that water molecules can enter the crystal structure through hydrophilic channels, causing slight structural changes and weakening intermolecular bonds. nih.gov This process can lead to the formation of different hydrate states depending on the specific RH level. tainstruments.com While specific studies on this compound are limited, the principles governing other hydrated NSAID salts suggest a similar susceptibility to humidity-induced transformations.

Temperature: An increase in temperature provides the thermal energy required to overcome the forces holding the water molecules within the crystal lattice, leading to dehydration. nih.gov Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study these transitions. For the related compound fenoprofen calcium dihydrate, studies have shown that the activation energy of dehydration is not linear across a temperature range, suggesting a multi-step process where water molecules are lost from different environments within the crystal at different energy inputs. nih.gov Although forced degradation studies on fenoprofen calcium indicated stability at 105°C, this does not preclude changes in the hydration state at different temperatures. jocpr.com The loss of water upon heating can result in a less crystalline or even amorphous solid, which can have different physical and chemical properties compared to the original dihydrate form. nih.gov

Polymorphism describes the ability of a substance to exist in two or more crystalline forms, while pseudopolymorphism refers to different crystal forms that result from hydration or solvation. This compound's stability is closely tied to pseudopolymorphic interconversions.

The transition between different hydrated states is a key aspect of its solid-state behavior. For instance, fenoprofen calcium dihydrate has been shown to undergo dehydration to form a monohydrate and subsequently an anhydrous form. nih.gov This process involves a significant change in the crystal structure, where the loss of just one mole of water can convert the material to a partially crystalline state. nih.gov The rehydration of the anhydrous form is also possible, often proceeding through a solution-mediated transformation before recrystallizing as the stable dihydrate. nih.gov

These interconversions are critical in pharmaceutical development, as different pseudopolymorphs can exhibit variations in properties such as:

Solubility: Anhydrous forms are often more soluble than their hydrated counterparts.

Dissolution Rate: Changes in crystallinity and form can alter how quickly the drug dissolves.

Bioavailability: Differences in solubility and dissolution can impact the rate and extent of drug absorption.

Mechanical Properties: The hydration state can affect the material's behavior during manufacturing processes like tableting. nih.gov

Understanding and controlling these transformations are essential to ensure consistent product quality and performance throughout the shelf life of the drug product.

Degradation Kinetics and Pathway Elucidation

Investigating degradation kinetics and pathways is crucial for establishing storage conditions and shelf-life. This involves subjecting the drug to stress conditions to identify potential degradation products and understand the mechanisms of their formation.

Fenoprofen, as a phenoxyphenylpropionic acid derivative, has the potential to degrade upon exposure to light. nih.gov Photodegradation can lead to a loss of potency and the formation of potentially toxic photoproducts. nih.gov

The mechanism of photodegradation for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the absorption of UV light, leading to an excited state. acs.org For arylpropionic acids like fenoprofen, which has a pKa of 4.5, the molecule will exist predominantly in its deprotonated (anionic) form at physiological pH. jocpr.comnih.gov This deprotonated species is often the primary light-absorbing entity. A common photodegradation pathway is photodecarboxylation, where the carboxylate group is lost, leading to the formation of radical species. acs.org These reactive intermediates can then undergo further reactions to form a variety of degradation products.

While one study on fenoprofen calcium reported no degradation under specific photolytic conditions, others have successfully isolated and identified photodegradation products of fenoprofen itself. jocpr.comnih.gov Studies on similar NSAIDs have shown that photoproducts can be more toxic than the parent compound. nih.gov Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are essential for identifying these products. academax.comresearchgate.net For example, in the related compound flurbiprofen (B1673479), photodegradation leads to products formed through decarboxylation and hydroxylation. academax.com

Pharmaceuticals like fenoprofen can enter the environment through wastewater. Understanding their fate in wastewater treatment plants, particularly in activated sludge systems, is important for assessing environmental risk. Biodegradation is a primary mechanism for the removal of many NSAIDs in these systems. yildiz.edu.trresearchgate.net